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molecular formula C28H41N3O B8655814 Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1,3,3-tetramethylbutyl)- CAS No. 70693-49-1

Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1,3,3-tetramethylbutyl)-

Cat. No. B8655814
M. Wt: 435.6 g/mol
InChI Key: XDNLOGRBAYJSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447511

Procedure details

To a 5-liter 3-necked flask fitted with a stirrer, thermometer, reflux condenser and nitrogen inlet was charged 400 grams (0.855 mol) of the o-nitroazobenzene intermediate of Example 1 and 1200 ml of toluene. To the resulting solution was added 260 ml of isopropanol and 260 ml of water. A nitrogen atmosphere was imposed and 175 ml of 50.1% aqueous sodium hydroxide was added. A flask containing 170.0 gram (2.6 gram-atoms) of zinc was connected to the reaction flask by Gooch rubber tubing and the zinc dust was added portionwise to the reaction mixture over a 120-minute period. The zinc was added at such a rate to keep the internal temperature at 70° C. After the zinc was all added, an additional 30 ml of 50.1% sodium hydroxide and 20 grams of zinc were added to insure complete reaction. The reaction mixture was heated for 3 hours at 70° C. The mixture was cooled to room temperature by standing overnight and acidified with 500 ml of concentrated hydrochloric acid.
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
o-nitroazobenzene
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
170 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]=[N:11][C:12]1[CH:17]=[C:16]([C:18]([CH2:21][C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:20])[CH3:19])[CH:15]=[C:14]([C:26]([CH2:29][C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:28])[CH3:27])[C:13]=1[OH:34])([O-])=O.C1(C)C=CC=CC=1.[OH-].[Na+].Cl>[Zn].O.C(O)(C)C>[OH:34][C:13]1[C:14]([C:26]([CH2:29][C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:28])[CH3:27])=[CH:15][C:16]([C:18]([CH2:21][C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:20])[CH3:19])=[CH:17][C:12]=1[N:11]1[N:10]=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[N:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
260 mL
Type
solvent
Smiles
O
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
o-nitroazobenzene
Quantity
400 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O
Name
Quantity
1200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
170 g
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5-liter 3-necked flask fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
at 70° C
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=C(C=C(C=C1C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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